molecular formula C10H10N2O3 B2876498 6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 477312-20-2

6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2876498
CAS No.: 477312-20-2
M. Wt: 206.201
InChI Key: JPFVCHWGLZNTHF-UHFFFAOYSA-N
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Description

6-[1-(Hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is an intriguing compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves multiple steps:

  • Formation of the Benzoxazinone Core: : This can be achieved by reacting 2-aminophenol with various carboxylic acids under acidic or basic conditions to form the benzoxazinone ring.

  • Introduction of the Hydroxyimino Group: : The hydroxyimino group is introduced via oximation, typically using hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis methods can be employed to ensure efficiency and yield. These methods optimize reaction conditions and often utilize catalytic systems to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 6-[1-(Hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

  • Reduction: : Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, yielding reduced hydroxyimino derivatives.

  • Substitution: : It can undergo nucleophilic substitution reactions, where the hydroxyimino group may be replaced or modified under suitable conditions, such as using alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Alkyl halides, acyl chlorides

Major Products

  • Oxidation Products: : Oxidized derivatives with different functional groups

  • Reduction Products: : Reduced hydroxyimino derivatives

  • Substitution Products: : Various substituted benzoxazinones

Scientific Research Applications

6-[1-(Hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has found applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential antimicrobial and antiviral agent due to its reactive hydroxyimino group.

  • Medicine: : Research into its potential as a pharmacophore in drug design.

  • Industry: : Possible applications in materials science, particularly in creating functionalized polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with various molecular targets:

  • Oxidative Stress Pathways: : It can induce oxidative stress in microorganisms, leading to antimicrobial effects.

  • Enzyme Inhibition: : The hydroxyimino group can interact with enzymes, potentially inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

6-[1-(Hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared to similar compounds such as:

  • 2-Amino-5,6-dihydro-4H-1,3-oxazin-4-one: : Lacks the hydroxyimino group, differing in its reactivity and applications.

  • 3,4-Dihydro-2H-1,4-benzoxazin-3-one: : Basic structure without the hydroxyimino group, leading to fewer chemical reactions and applications.

Properties

IUPAC Name

6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6(12-14)7-2-3-9-8(4-7)11-10(13)5-15-9/h2-4,14H,5H2,1H3,(H,11,13)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFVCHWGLZNTHF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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